Divarasib - 2417987-45-0

Divarasib

Catalog Number: EVT-10961146
CAS Number: 2417987-45-0
Molecular Formula: C29H32ClF4N7O2
Molecular Weight: 622.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Divarasib is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, divarasib selectively targets the KRAS G12C mutant and inhibits KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
Synthesis Analysis

Methods and Technical Details

The synthesis of Divarasib involves several advanced chemical processes. One notable approach is a streamlined manufacturing process that utilizes a highly functionalized quinazoline core. This synthesis employs a chromatography-free asymmetric method through a Negishi coupling reaction, which allows for efficient formation of the target compound with high atroposelectivity .

Additionally, a scalable continuous flow process has been developed to synthesize an organozinc intermediate that is crucial for producing Divarasib. This method enhances the efficiency and yield of the synthesis while minimizing waste and reaction time . The molecular formula for Divarasib is C29H32ClF4N7O2, with a CAS registry number of 2417917-17-8 .

Molecular Structure Analysis

Structure and Data

Divarasib features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the KRAS G12C protein. The structural design allows for high specificity towards the mutated cysteine residue in the KRAS protein. The InChIKey for Divarasib is ZRBPIAWWRPFDPY-IRXDYDNUSA-N, indicating its unique chemical identity .

The compound's structure includes four fluorine atoms, contributing to its potency and selectivity, as these halogen substituents can enhance binding interactions with the target protein .

Chemical Reactions Analysis

Reactions and Technical Details

Divarasib undergoes specific chemical reactions upon interaction with the KRAS G12C protein. It forms covalent bonds with the cysteine residue at position 12 of the KRAS protein, leading to irreversible inhibition of its activity. This mechanism is crucial as it effectively blocks downstream signaling pathways that promote tumor growth. The reactivity of Divarasib can be quantified using parameters such as the rate constant of covalent inactivation (k_inact) and reversible affinity constants (K_i), which are essential for understanding its binding kinetics and potency compared to other inhibitors like sotorasib and adagrasib .

Mechanism of Action

Process and Data

The mechanism of action for Divarasib involves its selective binding to the inactive GDP-bound form of KRAS G12C. Upon binding, it forms a stable covalent adduct that prevents the protein from transitioning to its active form when GTP is bound. This selective inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it an effective therapeutic option for cancers driven by KRAS mutations .

In preclinical studies, Divarasib has demonstrated significant potency with an IC50 value in the low nanomolar range, indicating its effectiveness at low concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Divarasib exhibits several notable physical and chemical properties:

  • Molecular Weight: 540.06 g/mol
  • Solubility: As an orally bioavailable compound, it shows favorable solubility characteristics suitable for pharmaceutical formulations.
  • Stability: The compound's stability under physiological conditions supports its potential as a therapeutic agent.

These properties contribute to its pharmacokinetic profile, making it suitable for clinical applications in cancer treatment .

Applications

Scientific Uses

Divarasib is primarily being investigated for its application in treating cancers associated with the KRAS G12C mutation, particularly non-small cell lung cancer. Its ability to selectively inhibit this mutation positions it as a promising candidate in targeted cancer therapy. Currently, Divarasib is undergoing clinical trials to evaluate its efficacy and safety profile in patients with KRAS G12C mutation-positive tumors .

Properties

CAS Number

2417987-45-0

Product Name

Divarasib

IUPAC Name

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one

Molecular Formula

C29H32ClF4N7O2

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C29H32ClF4N7O2/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36)/t16-,17-/m0/s1

InChI Key

ZRBPIAWWRPFDPY-IRXDYDNUSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.